(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyrimidine precursor under basic or acidic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as ammonia (NH₃), thiols (R-SH), or alkoxides (R-O⁻) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzylidene)urea
- 1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)barbituric acid
Uniqueness
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, such as the presence of both a chlorophenyl and a hydroxy-dimethoxybenzylidene group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15ClN2O6 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15ClN2O6/c1-27-14-8-10(9-15(28-2)16(14)23)7-13-17(24)21-19(26)22(18(13)25)12-5-3-11(20)4-6-12/h3-9,23H,1-2H3,(H,21,24,26)/b13-7+ |
InChI Key |
BBMQKMLORDHKQF-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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